5,6-Dipropoxy-1,3-benzothiazol-2-amine

Description

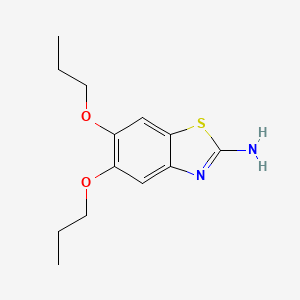

5,6-Dipropoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring propoxy groups at the 5- and 6-positions of the aromatic ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, widely studied for their pharmacological and material science applications. The dipropoxy substitution introduces steric bulk and lipophilicity, which may enhance membrane permeability and alter binding interactions in biological systems.

Properties

IUPAC Name |

5,6-dipropoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-3-5-16-10-7-9-12(18-13(14)15-9)8-11(10)17-6-4-2/h7-8H,3-6H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZJHVFZTUYXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C2C(=C1)N=C(S2)N)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,6-Dipropoxy-1,3-benzothiazol-2-amine involves the reaction of 5,6-dihydroxy-1,3-benzothiazol-2-amine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions

Chemical Reactions Analysis

5,6-Dipropoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Scientific Research Applications

5,6-Dipropoxy-1,3-benzothiazol-2-amine is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Medicinal Chemistry: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer effects.

Materials Science: It serves as a versatile intermediate in the synthesis of advanced materials such as organic electronics, specialty polymers, and coatings.

Proteomics Research: The compound is used as a specialty product in proteomics research, aiding in the study of protein structures and functions.

Mechanism of Action

The mechanism of action of 5,6-Dipropoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The benzothiazole core is known for its stability and reactivity, which allows the compound to interact with biological targets effectively. The propoxy groups and the amine group can influence the compound’s interaction with enzymes and receptors, potentially enhancing its efficacy and selectivity as a drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key benzothiazol-2-amine derivatives, their substituents, physical properties, and biological activities:

Key Comparative Insights:

Methoxy and ethoxy groups enhance solubility but may reduce binding affinity due to steric hindrance. Propoxy groups, being bulkier, could further modulate these effects .

Biological Activity :

- Methyl and methoxy derivatives (e.g., 6-methyl and 6-methoxy) show broad antimicrobial activity, attributed to their balanced lipophilicity and hydrogen-bonding capacity .

- Methylenedioxy derivatives (e.g., 5,6-methylenedioxy) are explored in anticancer research, where rigid aromatic systems improve DNA intercalation .

Synthetic Accessibility :

- 6-Substituted benzothiazol-2-amines are typically synthesized via cyclization of thiourea intermediates with bromine in acidic conditions .

- 5,6-Disubstituted derivatives (e.g., dipropoxy) require regioselective functionalization, which may involve multi-step protection/deprotection strategies .

Metabolic Stability :

- Ethoxy and propoxy groups are prone to oxidative metabolism, as seen in the hydrolysis of CBK77 to 6-ethoxy-1,3-benzothiazol-2-amine . Larger alkoxy groups (e.g., propoxy) may slow degradation compared to methoxy.

Biological Activity

5,6-Dipropoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5,6-Dipropoxy-1,3-benzothiazol-2-amine is characterized by the following structural features:

- Molecular Formula : C13H18N2O2S

- Molecular Weight : 270.36 g/mol

- LogP : 3.2 (indicating moderate lipophilicity)

The compound contains a benzothiazole ring system substituted with two propoxy groups and an amine functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that 5,6-dipropoxy-1,3-benzothiazol-2-amine exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it was found to inhibit the proliferation of cancer cells significantly:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| A549 (Lung Cancer) | 10.2 |

| HeLa (Cervical Cancer) | 8.6 |

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of 5,6-dipropoxy-1,3-benzothiazol-2-amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death.

- Interaction with DNA : Preliminary studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on wound infections showed that topical application of a formulation containing 5,6-dipropoxy-1,3-benzothiazol-2-amine resulted in a significant reduction in microbial load compared to control treatments.

-

Case Study on Cancer Treatment :

- In an animal model of breast cancer, administration of the compound led to tumor regression and improved survival rates when combined with standard chemotherapy agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.